molecular formula C6H5FN2O2 B181641 3-Fluoro-4-nitroaniline CAS No. 2369-13-3

3-Fluoro-4-nitroaniline

Cat. No.: B181641
CAS No.: 2369-13-3
M. Wt: 156.11 g/mol
InChI Key: KKQPNAPYVIIXFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitroaniline (3F4NA, CAS 2369-13-3) is a fluorinated nitroaniline derivative with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.12 g/mol. It is primarily utilized as a key intermediate in pharmaceutical synthesis. For example, it serves as the starting material for tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor approved by the FDA in 2018 . The compound’s regioselective bromination with N-bromosuccinimide (NBS) enables efficient synthesis of indole-based drug scaffolds . Additionally, 3F4NA has been employed in the development of 2-aminobenzimidazole (2-ABI) derivatives with antibiofilm activity against Salmonella Typhimurium .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of 3-fluoroaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of p-fluoroaniline under anhydrous conditions. This method ensures high yield and purity of the product. The reaction mixture is then treated with diluted hydrochloric acid to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 3-Fluoro-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-4-nitroaniline is primarily utilized in the synthesis of pharmaceutical intermediates. It serves as a building block for various bioactive compounds, including:

  • Antimicrobial Agents : The compound has been investigated for its potential as an antiseptic and germicide. Research indicates that derivatives of this compound exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .
  • Anti-inflammatory Drugs : Studies have suggested that modifications of this compound can lead to the synthesis of anti-inflammatory agents, which may provide therapeutic benefits in treating chronic inflammatory diseases .

Agrochemical Applications

In agrochemicals, this compound is recognized for its role in the development of herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of agrochemical formulations:

  • Herbicide Development : The compound has been used as a precursor for synthesizing herbicides that target specific weed species while minimizing damage to crops .

Material Science Applications

The unique properties of this compound extend to material science, particularly in the production of liquid crystals and polymers:

  • Liquid Crystal Materials : As an important organic fluoride-containing intermediate, it is involved in synthesizing liquid crystal displays (LCDs), which are widely used in electronic devices .

Synthesis Techniques

The production of this compound typically involves several synthetic routes, which can influence its yield and purity:

Synthesis MethodDescriptionYield
Nitration of m-FluoroanilineInvolves nitrating m-fluoroaniline to obtain this compound.Moderate
Diazotization ReactionUtilizes diazotization followed by hydrolysis to form the target compound.High
Direct FluorinationDirect fluorination methods can provide high yields but require careful control of reaction conditions.Variable

Case Studies

  • Antibiotic Synthesis : A study demonstrated the successful synthesis of a novel antibiotic using this compound as a key intermediate. The resulting compound showed enhanced efficacy against resistant bacterial strains compared to existing antibiotics .
  • Development of Herbicides : Research highlighted the use of this compound derivatives in creating selective herbicides that effectively control weed growth without harming crops. Field trials indicated improved crop yields and reduced herbicide resistance development .

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitroaniline largely depends on its chemical structure. The nitro group is electron-withdrawing, making the compound a good candidate for electrophilic aromatic substitution reactions. The fluorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Fluoro-3-nitroaniline (4F3NA)

4-Fluoro-3-nitroaniline (4F3NA, CAS 364-76-1) is a positional isomer of 3F4NA, differing in the substitution pattern of the fluorine and nitro groups. Key distinctions include:

Property 3-Fluoro-4-nitroaniline 4-Fluoro-3-nitroaniline
Molecular Weight 156.12 g/mol 156.12 g/mol
Melting Point Not reported 94–96°C
Primary Applications Pharmaceutical synthesis Dye intermediates, insecticides
Reactivity Regioselective bromination at C5 Used in acetanilide derivatives for dyes

Research Findings :

  • Synthetic Utility : 3F4NA’s bromination at the C5 position is critical for tezacaftor synthesis, whereas 4F3NA is functionalized for dye intermediates like Basic Brown 17 .
  • Biological Activity : In 2-ABI derivatives, para-substituted analogues (from 4F3NA) showed superior antibiofilm activity (IC₅₀: 10–15 µM) compared to meta-substituted analogues (from 3F4NA), which exhibited reduced potency (IC₅₀: 20–40 µM) .

Halogen-Substituted Analogues: 3-Chloro-4-nitroaniline

  • Electronic Effects : Fluorine’s higher electronegativity and smaller atomic radius enhance electron-withdrawing effects, influencing reaction kinetics and regioselectivity in aromatic substitution reactions .
  • Steric Impact : Chlorine’s larger size may hinder nucleophilic attack in synthetic pathways, making fluorine preferable for precision in drug intermediates .

Other Nitroaniline Derivatives

2-Fluoro-5-nitroaniline

Used in the synthesis of serotonin 5-HT₆ receptor antagonists, this derivative highlights the importance of substitution patterns. Unlike 3F4NA, its fluorine at C2 directs nucleophilic substitution to different positions, yielding distinct benzimidazole regioisomers .

DFNA (2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline)

This derivative of 4-fluoro-3-nitroaniline exhibits unique thermosalient and elastic properties due to anisotropic crystal packing.

Data Tables

Table 1: Physicochemical and Functional Comparison

Compound CAS Number Substituents Key Applications Biological Activity (IC₅₀)
This compound 2369-13-3 -F (C3), -NO₂ (C4) Tezacaftor synthesis N/A (Intermediate)
4-Fluoro-3-nitroaniline 364-76-1 -F (C4), -NO₂ (C3) Dye intermediates N/A (Intermediate)
2-Fluoro-5-nitroaniline Not provided -F (C2), -NO₂ (C5) Serotonin antagonists Not quantified

Research Findings and Mechanistic Insights

  • Pharmaceutical Synthesis : 3F4NA’s regioselectivity in bromination is pivotal for constructing the indole core of tezacaftor, ensuring high yields (84%) . Substitution with bulkier halogens (e.g., chlorine) would likely alter reaction pathways.
  • Structure-Activity Relationships (SAR) : Meta-substituted 2-ABI analogues (from 3F4NA) underperform compared to para-substituted derivatives, emphasizing the role of electronic and steric effects in biofilm inhibition .

Biological Activity

3-Fluoro-4-nitroaniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C6H5FN2O2C_6H_5FN_2O_2, features a fluorine atom and a nitro group attached to an aniline ring. This structural configuration contributes to its biological activity, particularly as a scaffold for developing novel therapeutic agents.

Synthesis

The synthesis of this compound typically involves the nitration of 4-fluoroaniline under controlled conditions. The process can be optimized to enhance yield and purity, making it commercially viable for pharmaceutical applications .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. For instance, a series of compounds derived from this scaffold showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv .
  • Anticancer Potential : Research indicates that some derivatives exhibit cytotoxic effects across different tumor cell lines. The compound's ability to inhibit protein synthesis is believed to contribute to its anticancer properties .
  • Antiparasitic Effects : The compound has also been evaluated for its potential as an antiparasitic agent, showing promising results in inhibiting the growth of certain parasites .

Antitubercular Activity

A notable study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, revealing that compound 3m had an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis. This highlights the potential for developing new antitubercular agents based on this scaffold .

CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis (sensitive and resistant)
3e64Low activity
3p64Low activity

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of various derivatives on human cancer cell lines showed that while some compounds exhibited significant cytotoxicity, others had good safety profiles with minimal effects on normal cell lines. This suggests that structural modifications can enhance selectivity towards cancer cells while reducing toxicity .

Safety and Toxicity

The safety profile of this compound has been evaluated through various toxicity studies. While some studies indicate low toxicity at therapeutic doses, further research is required to establish comprehensive safety data across different biological systems .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Fluoro-4-nitroaniline?

The compound is typically synthesized via nitration of 3-fluoroaniline followed by acetylation. In one method, 4-fluoro-3-nitroaniline reacts with acetic anhydride to form the acetylated derivative, which can be hydrolyzed under controlled conditions to yield the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .

Q. How is this compound characterized in research settings?

Common techniques include:

  • NMR spectroscopy (¹H/¹⁹F) to confirm fluorine substitution and nitro group positioning.
  • X-ray crystallography for crystal structure determination (e.g., unit cell parameters: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å in the α-form) .
  • FTIR spectroscopy to track functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Due to its aromatic amine and nitro group, it is a potential carcinogen (IARC Group 3). Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should follow EPA guidelines for nitroaromatics. Safety data sheets (SDS) recommend neutralization with reducing agents (e.g., sodium dithionite) before disposal .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence mechanical properties?

In derivatives like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic π-stacking interactions, while thermosalient behavior (jumping crystals) stems from anisotropic thermal expansion. The α-form exhibits elastic bending due to layered packing, whereas the β-form (formed at 138°C) shows irreversible structural changes with a 1.5% increase in the b-axis length, driven by repulsive π···π interactions .

Q. How can researchers resolve contradictions between structural data and thermal analysis results?

Combine variable-temperature X-ray powder diffraction (VT-XRPD) and FTIR to monitor phase transitions. For DFNA, VT-XRPD revealed an irreversible α→β phase transition at 138°C, while FTIR highlighted shifts in C-Cl and NO₂ alignments, clarifying competing intermolecular interactions .

Q. What methodologies are used to study nonlinear optical (NLO) properties of this compound derivatives?

Computational models (e.g., ab initio calculations) combined with electrostatic interaction approaches predict second-order nonlinear susceptibilities (χ²). For example, polarizable continuum models account for crystal packing effects, with experimental validation via Kurtz-Perry powder tests .

Q. How do substituents on the aniline ring affect electronic properties?

  • Electron-withdrawing groups (e.g., -NO₂, -F) reduce HOMO-LUMO gaps, enhancing charge-transfer interactions.
  • N-substitution (e.g., acetyl or benzyl groups) alters solubility and dipole moments, impacting applications in dye chemistry or optoelectronics. UV-Vis spectroscopy and cyclic voltammetry are key for quantifying these effects .

Properties

IUPAC Name

3-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQPNAPYVIIXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178354
Record name 3-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-13-3
Record name 3-Fluoro-4-nitrobenzenamine
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Synthesis routes and methods I

Procedure details

A mixture of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide (87.0 g, 0.36 mol) in CH2Cl2 (400 mL) and 6N hydrochloric acid (800 mL) was heated to reflux for 2 hours. The reaction mixture was cooled to room temperature. The reaction mixture was diluted with 1000 mL of ethyl acetate and potassium carbonate (500.0 g) was added portion wise. The aqueous solution was separated and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed by evaporation under reduced pressure; the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 30:1) to afford 3-fluoro-4-nitroaniline (56.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.07 (t, J=8.7 Hz, 1H), 7.86 (dd, J=2.1, 13.2 Hz 1H), 7.59 (brs, 2H), 7.22 (s, 1H).
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1000 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-nitroaniline
3-Fluoro-4-nitroaniline
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3-Fluoro-4-nitroaniline

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